2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
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Overview
Description
2,4-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative with a molecular formula of C16H20N2O4S2 and a molecular weight of 368.471 Da . Sulfonamides are a class of compounds known for their wide range of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenylethylamine under basic conditions to form the desired sulfonamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2,4-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of certain metabolites. This inhibition can result in various physiological effects, including anticonvulsant and antimicrobial activities .
Comparison with Similar Compounds
2,4-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
2,4-Dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide: This compound has similar structural features but contains methoxy groups instead of methyl groups, which can affect its pharmacological properties.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: This derivative contains a chloro and methoxy group, which can enhance its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to target enzymes and its overall pharmacological profile.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-3-8-16(13(2)11-12)24(21,22)18-10-9-14-4-6-15(7-5-14)23(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPAGAOXTQIRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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